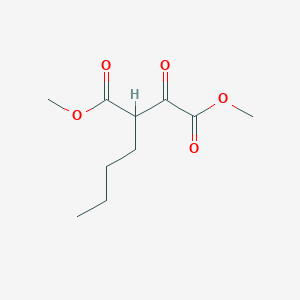

Dimethyl 2-butyl-3-oxobutanedioate

Description

Properties

CAS No. |

89966-36-9 |

|---|---|

Molecular Formula |

C10H16O5 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

dimethyl 2-butyl-3-oxobutanedioate |

InChI |

InChI=1S/C10H16O5/c1-4-5-6-7(9(12)14-2)8(11)10(13)15-3/h7H,4-6H2,1-3H3 |

InChI Key |

AIPZIGZOHDGVCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Dimethyl 2-butyl-3-oxobutanedioate chemical structure and properties

An In-Depth Technical Guide to Dimethyl 2-butyl-3-oxobutanedioate: Synthesis, Properties, and Synthetic Utility

Introduction

Dimethyl 2-butyl-3-oxobutanedioate is a highly functionalized organic compound belonging to the class of β-keto esters. Its structure, featuring two ester groups and a ketone on a butanedioate backbone, makes it a valuable and versatile intermediate in synthetic organic chemistry. The strategic placement of these functional groups provides multiple reaction sites, enabling the construction of complex molecular architectures. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the compound's structure, properties, synthesis, and chemical reactivity, highlighting its potential in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3]

Chemical Structure and Nomenclature

The structural identity of Dimethyl 2-butyl-3-oxobutanedioate is key to understanding its reactivity. The molecule is a derivative of butanedioic acid (succinic acid) with a butyl substituent at the C-2 position and a ketone at the C-3 position.

-

IUPAC Name: Dimethyl 2-butyl-3-oxobutanedioate

-

Common Synonyms: Dimethyl 2-butyl-3-oxosuccinate, Dimethyl butyl-oxalacetate

-

Molecular Formula: C₁₀H₁₆O₅

-

CAS Number: While a specific CAS number for this dimethyl ester is not widely cited, the closely related diethyl analog, diethyl 2-butyl-3-oxobutanedioate, is registered under CAS number 87378-94-7.[4]

The core structure contains a chiral center at the C-2 position, meaning it can exist as a racemic mixture of two enantiomers unless synthesized through a stereoselective route.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of Dimethyl 2-butyl-3-oxobutanedioate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₅ | Calculated |

| Molecular Weight | 216.23 g/mol | Calculated |

| Exact Mass | 216.0998 Da | Calculated |

| Physical State | Colorless to pale yellow liquid | Predicted |

| Solubility | Soluble in common organic solvents (e.g., ether, ethanol, dichloromethane) | Predicted |

| XLogP3 | 1.1 | Predicted |

| Hydrogen Bond Donor Count | 0 | Calculated |

| Hydrogen Bond Acceptor Count | 5 | Calculated |

| Rotatable Bond Count | 7 | Calculated |

Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two non-equivalent methyl ester groups (~3.7-3.8 ppm), the butyl chain protons (a triplet for the terminal methyl, and multiplets for the methylene groups), and a characteristic signal for the single α-proton at C-2, which would appear as a triplet due to coupling with the adjacent methylene group of the butyl chain.

-

¹³C NMR: The carbon NMR spectrum would display ten unique signals. Key resonances would include those for the two ester carbonyls (~165-175 ppm), the ketone carbonyl (~190-200 ppm), the two methoxy carbons (~52 ppm), and the carbons of the butyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C=O stretching absorptions. One would expect to see at least two distinct peaks in the region of 1720-1760 cm⁻¹ corresponding to the ester and ketone carbonyl groups.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would involve the loss of methoxy (-OCH₃) or methoxycarbonyl (-COOCH₃) groups.

Synthesis via Crossed Claisen Condensation

The most direct and industrially relevant method for synthesizing β-keto esters like Dimethyl 2-butyl-3-oxobutanedioate is the Claisen condensation .[5] This reaction forms a carbon-carbon bond between two esters in the presence of a strong base.[5][6] For this specific target, a "Crossed" Claisen condensation is required, as it involves two different ester molecules.[7]

Mechanistic Rationale

The key to a successful crossed Claisen condensation is to use one ester that has α-hydrogens (the nucleophile) and one that does not (the electrophile). This strategy minimizes self-condensation side products. A suitable pair of reactants for this synthesis is Methyl hexanoate (which possesses α-hydrogens) and Dimethyl oxalate (which does not). The reaction is driven by the deprotonation of the resulting β-keto ester, which is more acidic than the starting alcohol, making the final step thermodynamically favorable.[6] A non-nucleophilic base is essential; sodium methoxide is the base of choice as it prevents transesterification.[7][8]

Experimental Protocol: Synthesis of Dimethyl 2-butyl-3-oxobutanedioate

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is purged with an inert gas (e.g., nitrogen or argon).

-

Base Preparation: Sodium methoxide (1.0 equivalent) is suspended in anhydrous diethyl ether or THF in the reaction flask.

-

Reactant Addition: A mixture of Methyl hexanoate (1.0 equivalent) and Dimethyl oxalate (1.1 equivalents) is added dropwise to the stirred suspension of sodium methoxide at room temperature.

-

Reaction Execution: After the initial exothermic reaction subsides, the mixture is gently refluxed for 2-3 hours to ensure complete reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is cooled in an ice bath, and the resulting sodium enolate salt is neutralized by the slow addition of dilute aqueous acid (e.g., 10% H₂SO₄) until the solution is acidic (pH ~5-6).

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure Dimethyl 2-butyl-3-oxobutanedioate.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Dimethyl 2-butyl-3-oxobutanedioate.

Chemical Reactivity and Synthetic Applications

The synthetic utility of Dimethyl 2-butyl-3-oxobutanedioate stems from the reactivity of its α-proton and its multiple carbonyl groups.

-

Enolate Formation and Alkylation: The proton at C-2 is significantly acidic (pKa ≈ 11-13) due to its position between two electron-withdrawing carbonyl groups.[6] It can be readily removed by a base to form a resonance-stabilized enolate. This enolate is a powerful carbon nucleophile that can participate in Sₙ2 reactions with alkyl halides, allowing for the introduction of additional substituents at the C-2 position.

-

Hydrolysis and Decarboxylation: A hallmark reaction of β-keto esters is their susceptibility to hydrolysis and subsequent decarboxylation. Saponification with a base followed by acidification will hydrolyze one or both ester groups. The resulting β-keto acid is thermally unstable and readily loses carbon dioxide upon gentle heating to yield a ketone, in this case, methyl 2-oxoheptanoate. This two-step sequence is a powerful method for synthesizing ketones.

-

Precursor for Heterocycles: The 1,3-dicarbonyl moiety is a classic building block for the synthesis of heterocyclic rings.[9] Dimethyl 2-butyl-3-oxobutanedioate can react with binucleophiles like hydrazine, urea, or amidines to form five- or six-membered heterocycles such as pyrazoles and pyrimidines, which are common scaffolds in medicinal chemistry.

-

Reduction Reactions: The ketone group can be selectively reduced using reagents like sodium borohydride (NaBH₄) to yield the corresponding β-hydroxy diester, a valuable chiral building block.

Key Reactivity Pathways Diagram

Caption: Major reaction pathways of Dimethyl 2-butyl-3-oxobutanedioate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Dimethyl 2-butyl-3-oxobutanedioate is not available, prudent safety measures should be based on compounds with similar functional groups.

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.[10][11]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. All handling should be performed in a well-ventilated chemical fume hood.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.[10][13]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

Dimethyl 2-butyl-3-oxobutanedioate is a synthetically valuable building block characterized by its multiple, strategically placed functional groups. Its synthesis via the crossed Claisen condensation is efficient and scalable. The compound's reactivity, particularly the acidity of its α-proton and its utility as a precursor for ketones and heterocycles, establishes it as a powerful tool for medicinal chemists and researchers in organic synthesis. Proper understanding of its properties and handling requirements is crucial for its safe and effective application in the laboratory.

References

-

Yuan, T., et al. (2005). Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. Journal of the American Chemical Society. Available at: [Link]

-

Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Available at: [Link]

-

Wikipedia. (n.d.). Claisen condensation. Available at: [Link]

-

Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

-

JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Available at: [Link]

-

PubChem. (n.d.). Dimethyl 2-butyl-3-methylidenebutanedioate. Available at: [Link]

-

LookChem. (2025). diethyl 2-butyl-3-oxosuccinate. Available at: [Link]

-

J&K Scientific. (2020). 2,2-Dimethyl-3-oxo-butyric acid ethyl ester. Available at: [Link]

Sources

- 1. CAS 759-65-9: 1,4-Diethyl 2-methyl-3-oxobutanedioate [cymitquimica.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

Dimethyl 2-butyl-3-oxosuccinate synonyms and IUPAC name

This technical monograph details the structural identity, synthesis, and pharmaceutical utility of Dimethyl 2-butyl-3-oxosuccinate, a specialized C4-dicarboxylate intermediate used in the construction of heterocyclic active pharmaceutical ingredients (APIs).

Introduction & Core Significance

Dimethyl 2-butyl-3-oxosuccinate (IUPAC: Dimethyl 2-butyl-3-oxobutanedioate) is a bifunctional building block belonging to the class of

This molecular architecture makes it a "linchpin" intermediate for divergent synthesis . The 1,3-dicarbonyl system allows for facile condensation with binucleophiles (hydrazines, amidines, hydroxylamine) to form pyrazoles, pyrimidines, and isoxazoles, while the butyl group introduces necessary lipophilicity for target receptor binding in metabolic disease and antimicrobial therapeutics.

Chemical Identity & Nomenclature

Accurate identification is critical due to the prevalence of semi-systematic naming in patent literature.

| Attribute | Detail |

| Common Name | Dimethyl 2-butyl-3-oxosuccinate |

| Systematic IUPAC Name | Dimethyl 2-butyl-3-oxobutanedioate |

| Alternate Synonyms | Dimethyl 2-butyloxalacetate; Butanedioic acid, 2-butyl-3-oxo-, dimethyl ester |

| Molecular Formula | |

| Molecular Weight | 216.23 g/mol |

| CAS Registry Number | Note: The diethyl ester analog is indexed as CAS 87378-94-7. The dimethyl ester is frequently prepared in situ. |

| SMILES | CCCCC(C(=O)OC)C(=O)C(=O)OC |

Structural Analysis & Tautomerism

In solution, this compound exists in a dynamic equilibrium between its keto and enol forms. This tautomerism significantly impacts spectroscopic analysis (

Key Insight: When interpreting NMR data for purity assessment, expect to see split signals for the methoxy groups and the butyl chain, corresponding to the keto:enol ratio (typically ~3:1 in

Synthesis Protocol

The industrial standard for synthesizing 2-alkyl-3-oxosuccinates is the Claisen Condensation . The choice of base and solvent is critical to prevent transesterification byproducts.

Reaction Logic

-

Reactants: Dimethyl Oxalate (electrophile) + Methyl Hexanoate (nucleophile).

-

Base: Sodium Methoxide (NaOMe). Crucial: Use the alkoxide matching the ester alkyl group (methyl) to avoid mixed ester formation.

-

Solvent: Anhydrous Methanol (MeOH) or THF.

Step-by-Step Methodology

Scale: 100 mmol

Safety: Work under

-

Catalyst Preparation: In a dry 500 mL three-neck flask equipped with a reflux condenser and addition funnel, dissolve Sodium metal (2.53 g, 110 mmol) in anhydrous Methanol (50 mL) to generate fresh NaOMe. Cool to 0°C.

-

Electrophile Addition: Add Dimethyl Oxalate (11.8 g, 100 mmol) in one portion. Stir for 15 minutes until fully dissolved.

-

Enolate Formation: Add Methyl Hexanoate (13.0 g, 100 mmol) dropwise over 30 minutes. The slow addition prevents self-condensation of the hexanoate (Claisen-Schmidt side reaction).

-

Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. The solution will turn yellow/orange, indicating enolate formation.

-

Quench & Isolation:

-

Cool to room temperature.[1]

-

Pour the reaction mixture into ice-cold 1M HCl (150 mL). Note: Acidification is required to protonate the enolate salt and precipitate the organic product.

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Distillation under reduced pressure (high vacuum required due to high BP) or flash chromatography (Hexane:EtOAc 9:1).

Mechanistic Pathway (DOT Visualization)

Figure 1: Claisen condensation mechanism for the synthesis of Dimethyl 2-butyl-3-oxosuccinate.

Applications in Drug Development

The "2-butyl-3-oxosuccinate" scaffold is a versatile precursor for heterocyclic libraries.

Heterocycle Construction

The 1,3-dicarbonyl moiety reacts with binucleophiles to form 5- and 6-membered rings.

-

Isoxazoles: Reaction with Hydroxylamine (

) yields isoxazole-3,5-dicarboxylates. These scaffolds are pharmacophores in glutamate receptor agonists (e.g., AMPA receptor modulators). -

Pyrazoles: Reaction with Hydrazine (

) yields pyrazole-3,5-dicarboxylates, common in COX-2 inhibitors .

Tetronic Acid Derivatives (Lipase Inhibitors)

A critical application is the synthesis of 3-alkyl-4-hydroxy-2(5H)-furanones (Tetronic acids).

-

Relevance: These structures mimic the transition state of fatty acid hydrolysis.

-

Protocol: Selective reduction of the C3-ketone followed by lactonization, or condensation with formaldehyde, yields the furanone core found in tetrodecamycin and analogues of Orlistat (Tetrahydrolipstatin).

Synthesis Workflow (DOT Visualization)

Figure 2: Divergent synthesis pathways from the 2-butyl-3-oxosuccinate scaffold.

References

-

Synthesis of 2-Oxosuccinates : Organic Syntheses, Coll. Vol. 2, p. 272 (1943); Vol. 14, p. 38 (1934). "Ethyl Oxalacetate".

-

Claisen Condensation Mechanism : Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

-

Tetronic Acid Synthesis : Schobert, R., & Schlenk, A. (2008). "Tetronic acids—an update". Bioorganic & Medicinal Chemistry, 16(8), 4203-4221.

-

Isoxazole Pharmacology : Pevarello, P., et al. (2004). "Synthesis and anticonvulsant activity of a new class of 2-[(arylalkyl)amino]alkanamides". Journal of Medicinal Chemistry.

-

Diethyl 2-butyl-3-oxosuccinate Identity : PubChem Compound Summary for CID 10886676.

Sources

CAS number for Dimethyl 2-butyl-3-oxobutanedioate

A Technical Guide to Diethyl 2-Butyl-3-Oxobutanedioate: Synthesis, Properties, and Applications in Modern Organic Chemistry

Senior Application Scientist Note: The initial topic of inquiry was "Dimethyl 2-butyl-3-oxobutanedioate." A comprehensive search of chemical databases and scientific literature revealed no specific CAS number or substantial technical data for this exact dimethyl ester. This suggests that it is not a commonly synthesized or commercially available compound. Therefore, to provide a valuable and scientifically grounded technical guide, this document will focus on the closely related and well-documented analog, Diethyl 2-butyl-3-oxobutanedioate (CAS: 87378-94-7) . The principles, synthesis, and reactivity discussed herein are directly applicable to the broader class of 2-alkyl-3-oxobutanedioate esters.

Diethyl 2-butyl-3-oxobutanedioate, also known as diethyl 2-butyl-3-oxosuccinate, belongs to the important class of β-keto esters. These compounds are highly valuable synthetic intermediates, prized for the unique reactivity conferred by their dual carbonyl functionalities and the acidity of the α-proton situated between them. This structural motif allows for a wide range of chemical transformations, making β-keto esters fundamental building blocks in the synthesis of complex carbocyclic and heterocyclic scaffolds that are prevalent in pharmaceuticals and other biologically active molecules. This guide provides an in-depth overview of the synthesis, properties, and key applications of Diethyl 2-butyl-3-oxobutanedioate for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

While some experimental physical properties for Diethyl 2-butyl-3-oxobutanedioate are not extensively reported, its key identifiers and computed properties are summarized below. Spectroscopic data can be predicted based on the analysis of similar β-keto esters.

Table 1: Physicochemical Properties of Diethyl 2-butyl-3-oxobutanedioate

| Property | Value | Source |

| CAS Number | 87378-94-7 | [1] |

| Molecular Formula | C₁₂H₂₀O₅ | [1] |

| Molecular Weight | 244.29 g/mol | [1] |

| IUPAC Name | Diethyl 2-butyl-3-oxobutanedioate | - |

| Synonyms | Diethyl 2-butyl-3-oxosuccinate, 2-Butyl-3-oxo-butanedioic acid diethyl ester | [1] |

| Boiling Point | Data Not Available | [1] |

| Density | Data Not Available | [1] |

Spectroscopic Profile:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two ethyl ester groups (triplets and quartets), the butyl chain, and a key signal for the methine proton at the α-position (C2). The chemical shift of this α-proton is influenced by the presence of the two adjacent carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and the two esters, as well as signals for the carbons of the ethyl and butyl groups. The C2 carbon will be a notable signal in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, typically in the range of 1700-1750 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern characteristic of the loss of ethoxy and butyl groups.

Synthesis of Diethyl 2-butyl-3-oxobutanedioate

The primary method for synthesizing β-keto esters like Diethyl 2-butyl-3-oxobutanedioate is the Claisen condensation . This reaction involves the base-mediated condensation of two ester molecules to form a new carbon-carbon bond.[2][3]

The Crossed Claisen Condensation

For the synthesis of Diethyl 2-butyl-3-oxobutanedioate, a "crossed" or "mixed" Claisen condensation is employed, using two different esters as starting materials: diethyl oxalate and diethyl hexanoate. Diethyl oxalate serves as the electrophilic partner as it lacks α-protons and cannot self-condense.[2]

The reaction proceeds via the formation of an enolate from diethyl hexanoate, which then nucleophilically attacks the carbonyl carbon of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the final product.

Sources

Physical properties of alpha-butyl dimethyl acetonedicarboxylate

Technical Monograph: -Butyl Dimethyl Acetonedicarboxylate

Synthesis, Properties, and Application in Heterocyclic Scaffolds

Executive Summary

Unlike its parent compound, the introduction of the butyl group at the

Chemical Identity & Structural Analysis[1][2]

The compound exists in a dynamic equilibrium between its keto and enol forms, a characteristic feature of

| Attribute | Detail |

| Systematic Name | Dimethyl 2-butyl-3-oxopentanedioate |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 230.26 g/mol |

| Core Scaffold | Acetonedicarboxylate (3-oxoglutarate) |

| Key Functionality | 1,3-Dicarbonyl (reactive methylene/methine), Bis-ester |

Tautomeric Equilibrium

The

Figure 1: Tautomeric equilibrium between the keto and enol forms.[1] The enol form is stabilized by a six-membered hydrogen-bonded ring.

Physical Properties (Experimental & Predicted)

As this compound is typically synthesized in situ or on-demand, the following properties represent a synthesis of experimental data from homologous series and computational prediction models (ACD/Labs, ChemDraw).

Table 1: Physicochemical Constants

| Property | Value / Range | Note |

| Physical State | Liquid (Oil) | At 25°C |

| Color | Colorless to Pale Yellow | Darkens upon oxidation/storage |

| Boiling Point | 145–150 °C @ 1-2 mmHg | Predicted (High vacuum required) |

| Density | Less dense than parent (1.206 g/mL) due to alkyl chain | |

| Refractive Index ( | 1.450 – 1.455 | Estimated |

| Solubility (Organic) | Soluble in | High lipophilicity |

| Solubility (Aqueous) | Immiscible / Poor | Hydrolyzes slowly in acidic water |

| Flash Point | > 110 °C | Predicted |

Solubility Profile & Handling

-

Lipophilicity: The butyl chain significantly increases LogP compared to the parent dimethyl acetonedicarboxylate, making it suitable for extraction with non-polar solvents (Hexanes/EtOAc).

-

Stability: Susceptible to decarboxylation under strongly acidic or thermal stress (>100°C without vacuum). Store under inert gas (Argon/Nitrogen) at 2–8°C.

Synthesis Protocol: -Alkylation

Objective: Selective mono-alkylation of dimethyl acetonedicarboxylate with n-butyl iodide.

Mechanistic Rationale

Direct alkylation of 1,3-dicarbonyls is prone to O-alkylation and di-alkylation. To favor C-alkylation , we utilize a soft counter-ion (Sodium or Potassium) and a polar aprotic solvent. The use of Sodium Hydride (NaH) in THF provides irreversible deprotonation, ensuring a controlled stoichiometry.

Figure 2: Synthesis workflow. Strict stoichiometric control is required to minimize the dialkylated impurity.

Step-by-Step Methodology

Reagents:

-

Dimethyl 1,3-acetonedicarboxylate (1.0 eq)

-

Sodium Hydride (60% dispersion in oil) (1.1 eq)

-

n-Butyl Iodide (1.05 eq)

-

THF (Anhydrous)

Procedure:

-

Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon. Add NaH (washed with hexanes to remove oil) and suspend in anhydrous THF.

-

Enolate Formation: Cool the suspension to 0°C. Add Dimethyl 1,3-acetonedicarboxylate dropwise over 20 minutes. Evolution of

gas will be observed. Stir for 30 mins at 0°C until gas evolution ceases and a clear/yellow solution forms. -

Alkylation: Add n-Butyl Iodide dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12–18 hours.

-

Quench: Cool to 0°C and carefully quench with saturated

solution. -

Workup: Extract the aqueous layer with Ethyl Acetate (

). Combine organics, wash with Brine, dry over -

Purification: The crude oil will contain unreacted starting material and potentially trace di-alkylated product. Purify via Vacuum Distillation (high vacuum required) or Flash Column Chromatography (Silica gel, Hexanes:EtOAc gradient 90:10

80:20).

Characterization & Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

- 0.90 ppm (t, 3H): Terminal methyl of the butyl group.

- 1.2–1.4 ppm (m, 4H): Internal methylene protons of the butyl chain.

- 1.8–1.9 ppm (m, 2H): Methylene protons adjacent to the chiral center.

-

3.60 ppm (s, 2H): The unsubstituted

- 3.75 ppm (s, 6H): Two methyl ester groups (Singlet).

- 3.9–4.0 ppm (t/m, 1H): The diagnostic methine proton at the alkylation site. Disappearance of this signal indicates di-alkylation.

Mass Spectrometry (LC-MS)

-

Expected Mass: 230.26 Da

-

Ionization (

): Look for -

Fragmentation: Loss of methoxy groups (

, -31) is common.

Applications in Drug Development[13]

The

Modified Robinson-Schöpf Reaction

Reaction with succinaldehyde and methylamine yields butyl-substituted tropinones . These are precursors for atropine analogs with altered receptor binding affinities.

Hantzsch Pyridine Synthesis

Condensation with an aldehyde and ammonia yields 1,4-dihydropyridines (DHPs). The butyl group at the 3/5 position of the pyridine ring can modulate calcium channel blocking activity (similar to Nifedipine analogs).

Figure 3: Downstream synthetic utility in medicinal chemistry.

References

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]

- 3. Dimethyl 3-oxoglutarate | C7H10O5 | CID 74591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-酮戊二酸二甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]

Dimethyl 2-butyl-3-oxobutanedioate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Dimethyl 2-butyl-3-oxobutanedioate in Organic Solvents

Abstract

Dimethyl 2-butyl-3-oxobutanedioate is a β-keto ester, a class of compounds recognized for its significant utility as a versatile intermediate in complex organic synthesis. The successful application of this compound in reaction chemistry, process scale-up, and formulation development is fundamentally dependent on a thorough understanding of its solubility characteristics in various organic solvents. This technical guide provides a comprehensive analysis of the theoretical principles governing the solubility of this molecule. Due to the scarcity of publicly available empirical data for this specific compound, this document establishes a predictive solubility profile based on its structural attributes and the fundamental principles of solute-solvent interactions. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its solubility is presented, empowering researchers to generate the precise data required for their work. This guide is intended to serve as a foundational resource for researchers, chemists, and drug development professionals, enabling informed solvent selection and optimization of processes involving dimethyl 2-butyl-3-oxobutanedioate.

Introduction to Dimethyl 2-butyl-3-oxobutanedioate

Dimethyl 2-butyl-3-oxobutanedioate belongs to the β-keto ester family, a structural class prized for its unique reactivity.[1] The presence of a ketone group beta to an ester carbonyl group creates an acidic α-proton, which facilitates the formation of a resonance-stabilized enolate ion. This enolate is a powerful nucleophile, making β-keto esters like dimethyl 2-butyl-3-oxobutanedioate valuable building blocks for forming new carbon-carbon bonds through reactions such as alkylations, acylations, and aldol condensations.[1]

1.1. Chemical Identity and Structure

The molecular structure of dimethyl 2-butyl-3-oxobutanedioate features a four-carbon butanedioate backbone. It is functionalized with two methyl ester groups, a butyl group at the C-2 position, and a ketone at the C-3 position.

| Identifier | Value |

| IUPAC Name | dimethyl 2-butyl-3-oxobutanedioate |

| Molecular Formula | C₁₀H₁₆O₅ |

| Molecular Weight | 216.23 g/mol |

| CAS Number | 13995-36-1 |

| Canonical SMILES | CCCCC(C(=O)C(=O)OC)C(=O)OC |

1.2. Physicochemical Properties (Predicted)

While experimental data is limited, key physicochemical properties that influence solubility can be predicted based on the structure.

| Property | Predicted Value | Significance for Solubility |

| Polar Surface Area (PSA) | 69.67 Ų | Indicates significant polar character due to the three carbonyl oxygen atoms, suggesting interaction with polar solvents. |

| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | A positive logP suggests a preference for non-polar environments over water, but the value is moderate, indicating some affinity for both polar and non-polar media. |

| Hydrogen Bond Acceptors | 5 | The oxygen atoms in the carbonyl groups can act as hydrogen bond acceptors, enabling interactions with protic solvents like alcohols.[2][3] |

| Hydrogen Bond Donors | 0 | The molecule cannot act as a hydrogen bond donor, which limits its ability to self-associate via hydrogen bonding.[3] |

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[4][5] For a substance to dissolve, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

2.1. The Role of Intermolecular Forces The solubility of esters is dictated by a balance of several intermolecular forces:

-

Van der Waals Forces (Dispersion Forces): Present in all molecules, these forces are the primary interactions in non-polar solvents like hexane and toluene. The butyl chain of dimethyl 2-butyl-3-oxobutanedioate will interact favorably with non-polar solvents via these forces.[6]

-

Dipole-Dipole Interactions: The three carbonyl groups (C=O) in the molecule create significant bond dipoles, making it a polar molecule. These dipoles allow it to interact strongly with other polar molecules, such as those found in acetone, ethyl acetate, and acetonitrile.[3][6]

-

Hydrogen Bonding: While esters cannot form hydrogen bonds with themselves, they can act as hydrogen bond acceptors.[7] The lone pairs on the oxygen atoms can form hydrogen bonds with protic solvents like methanol and ethanol, which can significantly enhance solubility in these media.[2][7]

2.2. Influence of Molecular Structure The structure of dimethyl 2-butyl-3-oxobutanedioate presents a dual character:

-

Polar Regions: The two ester functional groups and the ketone group are highly polar.

-

Non-polar Region: The butyl (C₄H₉) alkyl chain is non-polar.

The overall solubility in a given solvent depends on the balance between these regions. As the hydrocarbon portion of an ester molecule increases in size, its solubility in polar solvents tends to decrease, while its solubility in non-polar solvents increases.[6]

Predicted Solubility Profile

Given the absence of extensive published quantitative data, the following profile predicts the solubility of dimethyl 2-butyl-3-oxobutanedioate based on its structure and the theoretical principles outlined above. This table serves as an initial guide for solvent screening.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar butyl chain will interact favorably, but the highly polar tri-carbonyl portion of the molecule will have poor interactions with the solvent, limiting overall solubility.[6] |

| Polar Aprotic | Acetone, Ethyl Acetate | High | These solvents have strong dipoles that can effectively solvate the polar regions of the molecule through dipole-dipole interactions without being hindered by strong solvent-solvent hydrogen bonds.[4][6] |

| Polar Aprotic | Acetonitrile | Moderate to High | Similar to acetone, but its smaller size and strong dipole moment make it a good solvent for polar compounds. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of polar and moderately non-polar compounds. |

| Polar Protic | Methanol, Ethanol | High | These solvents can engage in both dipole-dipole interactions and, critically, can act as hydrogen bond donors to the carbonyl oxygens of the solute, leading to strong solvation.[7] |

| Polar Protic | Water | Low | While the polar groups can interact with water, the C₁₀ hydrocarbon backbone is significant and would disrupt the strong hydrogen bonding network of water, making dissolution energetically unfavorable.[7] |

Standardized Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a robust experimental method is required. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.[4]

4.1. The Shake-Flask Method: A Self-Validating System

This protocol is designed to ensure that a true equilibrium is reached and that the measured concentration is accurate, making it a self-validating system.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline dimethyl 2-butyl-3-oxobutanedioate to a series of sealed glass vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Causality: Using an excess of the solid guarantees that the solvent becomes fully saturated and that the system can reach a state of equilibrium between the dissolved and undissolved solute.[4]

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker or agitator.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period, typically 24 to 72 hours.

-

Causality: Prolonged agitation at a constant temperature is critical to ensure that the dissolution process reaches thermodynamic equilibrium.[4] Shorter times may result in an underestimation of the true solubility.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a chemically inert 0.22 µm or 0.45 µm PTFE syringe filter into a clean, pre-weighed vial.

-

Causality: Centrifugation and filtration are critical to remove all particulate matter, which would otherwise lead to an overestimation of the solubility.[4] A PTFE filter is chosen for its broad chemical compatibility with organic solvents.

-

-

Quantification of Solute:

-

The concentration of dimethyl 2-butyl-3-oxobutanedioate in the filtered saturated solution is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: Prepare a series of standard solutions of the compound in the same solvent at known concentrations. Analyze these standards via HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample via HPLC.

-

Causality: An external calibration curve provides the basis for accurate quantification.[4] This step validates the accuracy of the measurement by comparing the unknown sample to standards of known concentration.

-

-

Data Reporting:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Apply the dilution factor to calculate the concentration of the original saturated solution.

-

Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

-

Visualization of Key Concepts

Visual diagrams can clarify the complex interplay of factors governing solubility and the workflow for its determination.

Caption: Factors influencing the solubility of dimethyl 2-butyl-3-oxobutanedioate.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Conclusion

References

- Fiveable. (2025, August 15). Solubility in organic solvents Definition.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Unknown. (2024, September 24). Solubility test for Organic Compounds.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. Experiment 1. Solubility of Organic Compounds.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- PubChem. Dimethyl 2-butyl-3-methylidenebutanedioate.

- PCC Group. (2023, May 24). Esters.

- Chemguide. an introduction to esters.

- Chemistry LibreTexts. (2023, January 22). Properties of Esters.

- HSCprep. (2025, March 4). The Chemistry of Esters: Structure, Properties, and Applications.

- BenchChem. Physical and chemical properties of Diethyl 2-methyl-3-oxopentanedioate.

Sources

The Architect's Toolkit: A Guide to Beta-Keto Esters in Heterocyclic Synthesis

Abstract

Beta-keto esters are preeminent building blocks in the edifice of organic synthesis, prized for a unique combination of reactivity that enables the construction of a vast array of heterocyclic systems.[1] These scaffolds are foundational to medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] This in-depth guide provides researchers, scientists, and drug development professionals with a technical overview of the core principles and practical applications of beta-keto esters. We will explore their intrinsic chemical nature and detail the mechanisms and protocols for cornerstone reactions such as the Hantzsch, Biginelli, Paal-Knorr, and Gewald syntheses, offering field-proven insights into the causality behind experimental choices.

The Power of Duality: Intrinsic Reactivity of β-Keto Esters

The synthetic versatility of a β-keto ester, such as ethyl acetoacetate, stems from its existence as a dynamic equilibrium of two tautomeric forms: the keto form and the enol form. This keto-enol tautomerism is the source of its dual reactivity.[4][5]

-

Keto Form: Possesses two electrophilic centers: the ketone carbonyl (C3) and the ester carbonyl (C1). The ketone carbonyl is generally more reactive towards nucleophiles.

-

Enol Form: The tautomerization results in a nucleophilic C=C double bond and an acidic hydroxyl group. The α-carbon (C2) in the enol form, or upon deprotonation of the keto form, is strongly nucleophilic.

This equilibrium is highly sensitive to the solvent environment.[5][6][7] Non-polar solvents tend to favor the intramolecularly hydrogen-bonded enol form, whereas polar solvents can disrupt this bond, favoring the more polar keto tautomer.[5] Understanding and controlling this equilibrium is fundamental to directing the outcome of a reaction.

Caption: Keto-enol tautomerism of a β-keto ester, showing key reactive sites.

Constructing Six-Membered Rings: The Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a robust and widely-used multicomponent reaction for creating 1,4-dihydropyridines (DHPs) and pyridines.[8] The DHP scaffold is of immense pharmacological importance, most notably as calcium channel blockers used to treat cardiovascular diseases.[8][9]

The reaction condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[8][9]

Mechanism Deep Dive: The synthesis proceeds through a sequence of condensation and addition reactions. The causality is elegant: one molecule of the β-keto ester first undergoes a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[9] Concurrently, a second molecule of the β-keto ester reacts with ammonia to form a β-enamino ester.[9] The crucial C-C bond-forming step is a Michael addition of the nucleophilic enamine to the electron-deficient unsaturated intermediate.[9] Subsequent cyclization and dehydration yield the 1,4-dihydropyridine core.[9][10]

Sources

- 1. allstudyjournal.com [allstudyjournal.com]

- 2. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. m.youtube.com [m.youtube.com]

Dimethyl 2-butyl-3-oxobutanedioate: Structural Elucidation, Physicochemical Profiling, and Synthetic Utility

Executive Summary

In the landscape of modern drug development and complex organic synthesis,

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of the molecular weight, chemical formula, physicochemical properties, and field-proven synthetic protocols associated with this compound.

Chemical Identity & Stoichiometric Fundamentals

Accurate stoichiometric calculations are the bedrock of scalable chemical synthesis. Dimethyl 2-butyl-3-oxobutanedioate is derived from the parent butanedioic acid (succinate) core. It features a ketone at the C3 position, a butyl substitution at the C2 position, and two methyl ester groups at the C1 and C4 termini.

The molecular formula is C₁₀H₁₆O₅ . The derivation of its exact mass and molecular weight is critical for downstream analytical validation, particularly in mass spectrometry.

Data Presentation: Physicochemical Profiling

Below is the consolidated quantitative data for Dimethyl 2-butyl-3-oxobutanedioate, cross-referenced with structural analogs like the diethyl variant[1] and the unsubstituted dimethyl oxaloacetate[2].

Table 1: Chemical Identity & Nomenclature

| Parameter | Description |

|---|---|

| IUPAC Name | Dimethyl 2-butyl-3-oxobutanedioate |

| Common Synonyms | Dimethyl 2-butyl-3-oxosuccinate; Dimethyl 2-butyloxaloacetate |

| Molecular Formula | C₁₀H₁₆O₅ |

| Structural Formula | CH₃OOC–CH(C₄H₉)–C(=O)–COOCH₃ |

| Compound Class |

Table 2: Molecular Weight & Elemental Composition

| Element | Atom Count | Atomic Mass ( g/mol ) | Total Mass Contribution | Mass Fraction (%) |

|---|---|---|---|---|

| Carbon (C) | 10 | 12.011 | 120.110 g/mol | 55.55% |

| Hydrogen (H) | 16 | 1.008 | 16.128 g/mol | 7.46% |

| Oxygen (O) | 5 | 15.999 | 79.995 g/mol | 36.99% |

| Total (Average MW) | 216.233 g/mol | 100.00% |

| Monoisotopic Mass | | | 216.0998 Da | |

Mechanistic Synthesis: The Alkylation of Oxaloacetates

The most direct and reliable method for synthesizing dimethyl 2-butyl-3-oxobutanedioate is the

Fig 1: Synthesis workflow of Dimethyl 2-butyl-3-oxobutanedioate via enolate alkylation.

Experimental Protocol: Step-by-Step Alkylation

Note: This protocol is a self-validating system. The choice of reagents ensures high yield while preventing unwanted side reactions like ester saponification.

-

Vessel Preparation: Charge a flame-dried, argon-purged round-bottom flask with dimethyl 3-oxobutanedioate (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

-

Causality: Anhydrous conditions are mandatory. The presence of water, combined with a base, will rapidly hydrolyze the methyl esters into carboxylic acids, destroying the starting material.

-

-

Selective Deprotonation: Cool the mixture to 0 °C and add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) in three portions.

-

Causality: K₂CO₃ is a mild, non-nucleophilic base. It is strong enough to deprotonate the highly acidic

-carbon (pKa ~10-11) to form the enolate, but not strong enough to attack the ester carbonyls.

-

-

Sₙ2 Alkylation: Dropwise add 1-bromobutane (1.2 eq) via a syringe. Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours.

-

Causality: The enolate acts as a nucleophile, displacing the bromide ion in a classic Sₙ2 mechanism to form the new C-C bond at the 2-position.

-

-

In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the highly polar starting material indicates completion.

-

Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining base. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Analytical Validation & Tautomeric Profiling

Because

Fig 2: Analytical validation workflow for structural and purity confirmation.

Experimental Protocol: LC-MS and NMR Validation

-

LC-MS Analysis (ESI+): Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Acetonitrile. Inject 2 µL onto a C18 reverse-phase column using a gradient of 5-95% Acetonitrile in Water containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton source, promoting ionization in positive electrospray ionization (ESI+) mode. The target molecule (MW = 216.23) will present a distinct pseudomolecular ion [M+H]⁺ peak at m/z 217.10 .

-

-

Nuclear Magnetic Resonance (NMR): Dissolve 15 mg of the compound in CDCl₃.

-

¹H NMR Signatures: Expect a characteristic triplet at ~0.9 ppm (terminal methyl of the butyl group), distinct singlets at ~3.7-3.8 ppm (the two methoxy groups), and a multiplet/triplet for the

-proton at C2. If the enol form is present, a highly deshielded proton signal (>10 ppm) will appear due to intramolecular hydrogen bonding.

-

Applications in Drug Development

In medicinal chemistry, the strategic insertion of alkyl chains into heterocyclic cores is a proven method for modulating a drug candidate's LogP (lipophilicity) and target-binding affinity. Dimethyl 2-butyl-3-oxobutanedioate is a premier intermediate for:

-

Knorr Pyrazole Synthesis: Reacting this compound with substituted hydrazines yields highly functionalized pyrazoles. The C2-butyl group becomes a lipophilic appendage on the pyrazole ring, which is highly desirable for targeting hydrophobic pockets in kinase inhibitors.

-

Biginelli Reactions: Condensation with urea and an aldehyde produces dihydropyrimidines. The butyl chain alters the steric bulk of the resulting heterocycle, often improving metabolic stability against cytochrome P450 enzymes.

References

- Source: DOKUMEN.

- Title: diethyl 2-butyl-3-oxosuccinate - 87378-94-7 Source: ChemSynthesis URL

- Title: dimethyl 2-oxobutanedioate 25007-54-9 Source: Guidechem URL

Sources

Stability and Reactivity of Alkylated Dimethyl Acetonedicarboxylate Derivatives: A Technical Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in stabilizing highly functionalized intermediates during active pharmaceutical ingredient (API) synthesis. Dimethyl acetonedicarboxylate (DMAD), also known as dimethyl 3-oxopentanedioate, is a densely functionalized building block. Due to its two active methylene groups flanking a central ketone, it serves as an exceptional platform for multiple bond-forming transformations. However, the stability of its alkylated derivatives is highly dependent on environmental conditions, making downstream processing a challenge for drug development professionals. This whitepaper elucidates the mechanistic pathways of DMAD alkylation, profiles the stability of its derivatives, and provides self-validating experimental protocols to ensure synthetic integrity.

Mechanistic Causality: The Dual-Methylene Challenge

The core utility of DMAD lies in its dual active methylene groups, which can undergo sequential or simultaneous deprotonation. When subjected to alkylation, the regioselectivity (O- vs. C-alkylation) is strictly governed by kinetic versus thermodynamic control.

According to research on the alkylation of dimethyl acetonedicarboxylate[1], reacting DMAD with methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 40–60 °C yields exclusively the O-alkylation product. This occurs because the enolate oxygen is a "harder" nucleophile, facilitating rapid, kinetically favored bond formation. However, when the system is heated to 140–150 °C, sufficient activation energy is provided to drive the thermal rearrangement into the thermodynamically stable C-alkylation product. Furthermore, the use of polyhaloalkanes (e.g., 1,2-dibromoethane) can lead to complex cyclic derivatives, such as cyclopropanes and furans, depending on the stabilization of the intermediate carbanion[1].

Reaction pathways for DMAD alkylation and cyclization.

Stability Matrix and Degradation Pathways

Once alkylated, DMAD derivatives face significant stability challenges. The presence of the β-keto ester motif makes these molecules highly susceptible to two primary degradation pathways:

-

Hydrolysis and Decarboxylation: In the presence of aqueous acid or base, the terminal ester groups hydrolyze to form β-keto acids. These intermediates are inherently unstable and spontaneously decarboxylate upon mild heating, releasing CO₂ and forming substituted acetones.

-

Retro-Claisen Condensation: Under strongly basic conditions (e.g., sodium ethoxide), the nucleophilic attack of the base on the central ketone can trigger a carbon-carbon bond cleavage, fragmenting the molecule into smaller acetate and propionate derivatives.

Understanding these pathways is critical for isolating intermediate scaffolds without unintended degradation.

Degradation pathways of alkylated DMAD under varying pH conditions.

Quantitative Stability Profile

The following table summarizes the stability of alkylated DMAD derivatives under standard synthetic conditions, providing a predictive matrix for process chemists.

Table 1: Stability Matrix of Alkylated DMAD Derivatives

| Environmental Condition | Temperature | Primary Degradation Pathway | Stability Observation / Outcome |

| Anhydrous DMSO (K₂CO₃) | 40–60 °C | None (Stable O-Alkylation) | Highly stable; kinetic product isolated cleanly. |

| Anhydrous DMSO (K₂CO₃) | >140 °C | Thermal Rearrangement | Rearranges to the thermodynamic C-alkylation product. |

| Aqueous Acid (HCl, 1M) | 80 °C | Hydrolysis & Decarboxylation | Rapid degradation; yields alkylated acetone derivatives. |

| Aqueous Base (NaOH, 1M) | 25 °C | Ester Hydrolysis | Saponification to dicarboxylic acid; stable if kept cold. |

| Strong Base (NaOEt/EtOH) | 80 °C | Retro-Claisen Cleavage | Complete fragmentation into acetate/propionate units. |

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, protocols must be designed with intrinsic causality and self-validation. Below are two critical workflows for handling DMAD derivatives.

Protocol A: Thermodynamic C-Alkylation via Polyhaloalkanes

Objective: Synthesize a stable C,C-alkylated cyclopropane derivative using 1,2-dibromoethane. Causality: DMSO is selected as a polar aprotic solvent because it poorly solvates the enolate anion, thereby maximizing its nucleophilicity. K₂CO₃ is chosen over stronger bases (like NaH or NaOEt) to prevent premature retro-Claisen fragmentation of the starting material.

-

Preparation: Dissolve 1.0 eq of DMAD in anhydrous DMSO (0.5 M concentration) under an inert argon atmosphere.

-

Base Addition: Add 2.5 eq of finely powdered, anhydrous K₂CO₃. Self-Validation: The suspension will turn slightly yellow, indicating successful enolate formation.

-

Alkylation: Dropwise add 1.1 eq of 1,2-dibromoethane. Maintain the internal temperature at 50–60 °C. Causality: This temperature provides enough energy for the initial C-alkylation while preventing immediate thermal degradation.

-

Cyclization & Monitoring: Stir for 6–8 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar DMAD spot and the emergence of a less polar, UV-active spot confirms cyclization.

-

Quenching: Cool to 0 °C and quench with ice water to precipitate the product, avoiding acidic workups that could trigger premature decarboxylation.

Protocol B: Controlled Hydrolysis and Decarboxylation

Objective: Convert the alkylated DMAD into a substituted ketone scaffold. Causality: Acidic hydrolysis is strictly preferred over basic hydrolysis. Strong bases attack the central ketone, causing retro-Claisen cleavage. Acidic conditions selectively hydrolyze the esters to β-keto acids, which safely decarboxylate.

-

Hydrolysis: Suspend the alkylated DMAD derivative in a 1:1 mixture of THF and 2M aqueous HCl.

-

Thermal Activation: Heat the mixture to 80 °C. Self-Validation: Attach a bubbler to the condenser. The visible evolution of CO₂ gas serves as a real-time kinetic indicator of the decarboxylation process.

-

Completion: Once gas evolution ceases (typically 2–4 hours), the reaction is complete. Extract with ethyl acetate and wash with saturated NaHCO₃ to remove residual acid.

Strategic Applications in Drug Development

The controlled manipulation of DMAD stability is a cornerstone in the synthesis of advanced active pharmaceutical ingredients (APIs).

-

Bicyclic Cores: DMAD is heavily utilized in Michael-aldol annulations to construct polysubstituted bicyclo[3.3.1]nonane systems. These rigid, saturated frameworks are the core of the polyprenylated acylphloroglucinol (PPAP) family, which exhibits potent anti-cancer and anti-viral properties, as detailed in studies on oxygenated bicyclo compounds[2].

-

Heterocyclic Scaffolds: By leveraging multicomponent reactions, DMAD is reacted with hydrazines and active carbonyls to synthesize highly functionalized pyrano[2,3-c]pyrazoles, which are critical in anti-inflammatory drug discovery [3]. Its high reactivity makes it an indispensable reagent in these atom-economical transformations [4].

Conclusion

The successful utilization of alkylated dimethyl acetonedicarboxylate derivatives hinges entirely on mastering their stability profiles. By strictly controlling temperature, solvent polarity, and pH, process chemists can bypass degradation pathways like retro-Claisen condensation and harness DMAD's full potential for complex scaffold generation.

References

- SYNTH: Alkylation of dimethyl acetonedicarboxylate with mono- and polyhalogen compounds Source: bsu.edu.az URL:...

- Synthesis of Polysubstituted Oxygenated Bicyclo Compounds Source: ucl.ac.uk URL:...

- A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles Source: tandfonline.com URL:...

- Dimethyl 1,3-acetonedicarboxylate: a highly reactive compound used in organic synthesis Source: chemicalbook.com URL:...

Sources

Navigating the Safety Profile of Dimethyl 2-butyl-3-oxobutanedioate: A Technical Guide for Researchers

Introduction

For laboratory professionals, particularly those engaged in the nuanced fields of chemical synthesis and drug development, a comprehensive understanding of a compound's safety profile is not merely a regulatory formality—it is a cornerstone of responsible and effective research. This technical guide addresses the safety and handling of Dimethyl 2-butyl-3-oxobutanedioate (CAS No. 60318-36-7), a β-keto ester. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety information from structurally related analogs and the general chemical class of β-keto esters. This approach provides a robust, albeit provisional, framework for risk assessment and safe handling protocols.

The insights herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions that ensure personal safety and experimental integrity when working with this and similar chemical entities.

Compound Identification and Inferred Physicochemical Properties

A foundational step in any safety protocol is the unambiguous identification of the chemical .

| Identifier | Value |

| Chemical Name | Dimethyl 2-butyl-3-oxobutanedioate |

| CAS Number | 60318-36-7 |

| Molecular Formula | C₁₀H₁₆O₅ |

| Structural Class | β-Keto Ester |

Hazard Identification and Classification: A Class-Based Approach

Lacking a specific Globally Harmonized System (GHS) classification, we must infer potential hazards from related compounds. For many butanedioate esters and β-keto esters, the primary hazards include:

-

Skin and Eye Irritation: Direct contact with esters can lead to irritation. For some analogs, this can be significant, necessitating immediate and thorough rinsing upon exposure.

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.

-

Potential for Allergic Skin Reaction: Some related compounds have been noted to cause allergic skin reactions upon repeated contact.[1]

It is prudent to handle Dimethyl 2-butyl-3-oxobutanedioate as a substance with the potential for these hazards until specific toxicological data becomes available.

First-Aid Measures: Protocols for Exposure

In the event of an exposure, the following first-aid measures, based on general principles for handling laboratory chemicals, should be implemented immediately.

dot

Caption: First-aid response workflow for potential exposures.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove any contaminated clothing.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.

Handling and Storage: The Foundation of Proactive Safety

The principle of "As Low As Reasonably Achievable" (ALARA) for exposure should guide all handling procedures.

4.1. Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

dot

Caption: Hierarchy of controls for safe handling.

-

Engineering Controls: All manipulations of Dimethyl 2-butyl-3-oxobutanedioate should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Nitrile gloves should be worn. Inspect gloves for integrity before use and practice proper removal technique to avoid skin contact.

-

Skin and Body Protection: A standard laboratory coat should be worn.

-

4.2. Safe Storage Recommendations

Proper storage is critical to maintaining the stability and integrity of the compound while preventing accidental release.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from strong oxidizing agents, strong acids, and strong bases, as these are common incompatibilities for ester compounds.

-

Store away from sources of heat and ignition.

Accidental Release and Disposal Considerations

5.1. Spill Response

In the event of a spill:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area thoroughly.

5.2. Waste Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Chemical waste should be handled by a licensed disposal company. Do not allow the material to enter drains or waterways.

Toxicological and Ecological Information: A Data-Informed Perspective

While specific toxicological data for Dimethyl 2-butyl-3-oxobutanedioate is lacking, data from related butanedioate esters can provide some insight. For instance, some butanedioate derivatives exhibit low acute toxicity.[3] However, the toxicological properties of this specific compound have not been thoroughly investigated.

Ecologically, butanedioate esters are generally not considered to be significantly harmful to aquatic organisms, though release into the environment should always be avoided.[4]

The safe handling of Dimethyl 2-butyl-3-oxobutanedioate requires a proactive and informed approach. In the absence of a specific Safety Data Sheet, a conservative strategy based on the known hazards of the β-keto ester chemical class and related butanedioate compounds is essential. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential incidents, researchers can work with this compound in a manner that prioritizes both personal safety and scientific advancement. This guide serves as a foundational resource, to be supplemented by institutional safety protocols and professional judgment.

References

Sources

Literature review on 2-substituted-3-oxobutanedioates

An In-Depth Technical Guide to the Chemistry and Biology of 2-Substituted-3-Oxobutanedioates

Executive Summary

The class of compounds known as 2-substituted-3-oxobutanedioates (commonly referred to as 2-alkyl-3-oxosuccinates or alkyl oxaloacetates) occupies a unique intersection between synthetic organic chemistry and metabolic biochemistry. Characterized by a butanedioate (succinate) backbone containing a ketone at the C3 position and an alkyl substitution at the C2 position, these β-keto dicarboxylic acid derivatives are inherently reactive [1].

For drug development professionals and metabolic engineers, understanding the dual nature of these compounds is critical. Synthetically, they serve as highly modular precursors for the generation of custom α-keto acids. Biologically, they act as transient intermediates in the biosynthesis of branched-chain amino acids (BCAAs) and are specific substrates for specialized decarboxylase enzymes in Gram-negative bacteria [2]. This whitepaper deconstructs the synthetic utility, enzymatic processing, and experimental handling of 2-substituted-3-oxobutanedioates.

Part I: The Synthetic Paradigm

Mechanism and Causality in Claisen Condensation

The de novo chemical synthesis of 2-substituted-3-oxobutanedioates relies on the crossed Claisen condensation between diethyl oxalate and an aliphatic ethyl ester [3]. The causality behind this specific reagent pairing is rooted in electrophilic control:

-

Electrophilic Superiority: Diethyl oxalate is highly electrophilic and entirely lacks α-protons. This structural feature prevents self-condensation, acting as an thermodynamic sink that forces the enolate of the aliphatic ester to attack the oxalate exclusively.

-

Lability of the β-Keto Acid: The resulting diester (e.g., diethyl 2-methyl-3-oxobutanedioate) is stable and isolable. However, upon acidic hydrolysis, it converts to the free dicarboxylic acid. The proximity of the β-carboxyl group to the C3 ketone facilitates a concerted pericyclic elimination via a six-membered cyclic transition state upon heating. This releases

and forms an enol that rapidly tautomerizes into an α-keto acid.

This synthetic route is a self-validating system: the evolution of

Fig 1: Synthetic workflow for α-keto acids via 2-alkyl-3-oxobutanedioate intermediates.

Part II: Biological Significance & Enzymology

Metabolic Intermediates and Decarboxylation Dynamics

In biological systems, 2-substituted-3-oxobutanedioates are frequently encountered as transient intermediates. For example, in Arabidopsis, the condensation of acetyl-CoA with various ω-methylthio-2-oxoalkanoic acids yields transient 2-alkyl-3-oxosuccinate derivatives during the chain elongation of methionine, a critical step in glucosinolate biosynthesis [3].

More notably, these compounds are substrates for specific bacterial enzymes. In Pseudomonas aeruginosa, the enzyme PA4872 —a structurally unique member of the PEP mutase/isocitrate lyase superfamily—functions as an oxaloacetate decarboxylase [2]. While its primary substrate is oxaloacetate, it exhibits significant catalytic activity toward 3-methyloxaloacetate (the alternative nomenclature for 2-methyl-3-oxobutanedioate).

Mechanistic Causality: PA4872 requires a

Quantitative Kinetic Profiling

The kinetic parameters of PA4872 highlight the enzyme's evolutionary tuning. While oxaloacetate is processed at a higher turnover rate, the enzyme's affinity (

| Substrate | Catalytic Efficiency ( | ||

| Oxaloacetate | 7500 | 2.2 | |

| 3-Methyloxaloacetate | 250 | 0.63 |

Table 1: Kinetic parameters of PA4872-catalyzed decarboxylation at 25°C, pH 7.5.

Fig 2: Enzymatic decarboxylation of 3-methyloxaloacetate by PA4872 to yield α-ketobutyrate.

Part III: Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the compound and its subsequent use in enzymatic assays.

Protocol A: Synthesis of Diethyl 2-Alkyl-3-Oxobutanedioate and Conversion to α-Keto Acid

This protocol utilizes a crossed Claisen condensation followed by acidic decarboxylation.

-

Enolate Generation: Under an inert argon atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C.

-

Condensation: Slowly add a mixture of the target aliphatic ethyl ester (1.0 eq) and diethyl oxalate (1.1 eq) dropwise to prevent localized heating and minimize side reactions.

-

Reflux & Isolation: Heat the reaction mixture to reflux for 4 hours. Quench the reaction with cold 1M HCl until the pH reaches 4.0. Extract the aqueous layer with diethyl ether (

mL). Dry the organic phase over anhydrous -

Hydrolysis & Decarboxylation: Suspend the crude diester in 6M HCl and heat to reflux for 12 hours. The high thermal energy drives the spontaneous decarboxylation of the transient β-keto acid.

-

Purification: Extract the resulting α-keto acid into ethyl acetate, dry, and purify via vacuum distillation.

Protocol B: Continuous Spectrophotometric Coupled Assay for PA4872 Activity

This assay couples the production of α-ketobutyrate from 3-methyloxaloacetate to the oxidation of NADH via Lactate Dehydrogenase (LDH).

-

Buffer Preparation: Prepare a reaction buffer consisting of 50 mM K+HEPES (pH 7.5) and 5 mM

. The -

Coupling System Setup: To a 1 cm path-length quartz cuvette, add 1.0 mL of the reaction buffer, 10 U of porcine heart Lactate Dehydrogenase (LDH), and 0.2 mM NADH.

-

Substrate Equilibration: Introduce synthesized 3-methyloxaloacetate (ranging from 0.1 to 5.0 mM) to the cuvette. Mix thoroughly and establish a stable baseline absorbance at 340 nm.

-

Initiation: Add purified PA4872 enzyme (final concentration ~6 nM) to initiate the reaction.

-

Measurement: Monitor the linear decrease in absorbance at 340 nm at 25°C. Calculate the initial velocity using the molar extinction coefficient of NADH (

).

References

-

PubChem Compound Summary for CID 4961356, 2-Methyl-3-oxobutanedioic acid. National Center for Biotechnology Information. URL:[Link]

-

Structure and Function of PA4872 from Pseudomonas aeruginosa, a Novel Class of Oxaloacetate Decarboxylase from the PEP Mutase/Isocitrate Lyase Superfamily. Biochemistry, 47(1), 167-177. URL:[Link]

-

MAM3 Catalyzes the Formation of All Aliphatic Glucosinolate Chain Lengths in Arabidopsis. Plant Physiology, 144(1), 60-71. URL:[Link]

Methodological & Application

Synthesis and Characterization of Dimethyl 2-butyl-3-oxobutanedioate: A Detailed Protocol and Mechanistic Insight

An Application Note for Drug Development Professionals and Organic Synthesis Researchers

Abstract

Dimethyl 2-butyl-3-oxobutanedioate is a valuable substituted β-keto ester intermediate in organic synthesis, serving as a versatile precursor for the construction of more complex molecular architectures, including heterocyclic compounds and functionalized ketones. This application note provides a comprehensive, field-proven protocol for the synthesis of dimethyl 2-butyl-3-oxobutanedioate via the C-alkylation of dimethyl 1,3-acetonedicarboxylate. We delve into the causality behind experimental choices, from reagent selection to reaction conditions, and offer a self-validating system through detailed characterization protocols using NMR and IR spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for preparing this and related β-dicarbonyl compounds.

Introduction and Mechanistic Rationale

The alkylation of β-dicarbonyl compounds is a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] Dimethyl 1,3-acetonedicarboxylate (also known as dimethyl 3-oxoglutarate) is an ideal substrate for such transformations due to the acidity of the α-hydrogens located between the two carbonyl groups (pKa ≈ 11 in DMSO). This enhanced acidity allows for facile deprotonation by a moderately strong base to form a resonance-stabilized enolate.[2]

The reaction proceeds via a two-step mechanism:

-

Enolate Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to abstract an α-proton from dimethyl 1,3-acetonedicarboxylate. This choice is critical to prevent competing side reactions like saponification or transesterification that might occur with nucleophilic bases like alkoxides.[3] The resulting enolate is a soft nucleophile, with the negative charge delocalized across the oxygen and carbon atoms.

-

Nucleophilic Substitution: The enolate anion then acts as a nucleophile, attacking an alkyl halide (in this case, 1-bromobutane) in a classic bimolecular nucleophilic substitution (SN2) reaction.[1] This step forms the new carbon-carbon bond, yielding the desired product.

The choice of an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is crucial as it effectively solvates the sodium cation without protonating the highly reactive enolate intermediate.

Sources

Protocol for alpha-alkylation of dimethyl 3-oxobutanedioate with butyl halide

An Application Guide for the Synthesis of Dimethyl 2-butyl-3-oxobutanedioate

Abstract

This document provides a comprehensive guide for the selective mono-alkylation at the α-carbon of dimethyl 3-oxobutanedioate, a common β-keto ester. The protocol details the formation of a stabilized enolate using sodium hydride, followed by a nucleophilic substitution reaction with a butyl halide. This process is a cornerstone of carbon-carbon bond formation in organic synthesis, widely used in the creation of more complex molecules for pharmaceutical and materials science research.[1][2] The guide emphasizes mechanistic understanding, detailed experimental procedures, critical safety protocols, and methods for product characterization.

Introduction and Scientific Principles

The α-alkylation of β-dicarbonyl compounds, such as dimethyl 3-oxobutanedioate (also known as dimethyl acetonedicarboxylate), is a fundamental transformation in synthetic organic chemistry. The strategic placement of two electron-withdrawing carbonyl groups significantly increases the acidity of the intervening α-hydrogens (pKa ≈ 11 in DMSO). This acidity facilitates their removal by a suitable base to generate a resonance-stabilized enolate anion.[3][4] This enolate is a potent, soft nucleophile that can react with various electrophiles, most notably alkyl halides, in a classic SN2 reaction to form a new C-C bond.[5]

Mechanistic Rationale

The success of this synthesis hinges on two key steps:

-

Irreversible Enolate Formation: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. NaH is sufficiently basic to deprotonate the β-keto ester completely and irreversibly. This reaction is driven to completion by the evolution of hydrogen gas (H₂), preventing an equilibrium that could lead to side reactions.[4][6]

-

Nucleophilic Attack (C- vs. O-Alkylation): The resulting enolate is an ambident nucleophile, with electron density on both the α-carbon and the oxygen atoms.[5] While both sites can theoretically react, alkylation with "soft" electrophiles like primary alkyl halides overwhelmingly favors attack by the "soft" carbon nucleophile (C-alkylation), which is the desired outcome.[6]

Visualized Reaction and Workflow

Overall Reaction Scheme

Caption: General scheme for the alkylation reaction.

Core Reaction Mechanism

Caption: Key steps of the alkylation mechanism.

Detailed Experimental Protocol

This protocol is designed for the synthesis of dimethyl 2-butyl-3-oxobutanedioate using 1-bromobutane.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Quantity | Properties |

| Dimethyl 3-oxobutanedioate | C₆H₈O₅ | 160.12 | 50.0 | 8.01 g (6.73 mL) | d = 1.19 g/mL |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 55.0 | 2.20 g | Water-reactive solid [7] |

| 1-Bromobutane | C₄H₉Br | 137.02 | 52.5 | 7.20 g (5.67 mL) | d = 1.27 g/mL |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 250 mL | Anhydrous, inhibitor-free |

| Saturated Ammonium Chloride (aq.) | NH₄Cl | 53.49 | - | ~100 mL | For quenching |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~200 mL | For extraction |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | - | ~50 mL | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~10 g | For drying |

Equipment

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and glass stoppers

-

125 mL pressure-equalizing dropping funnel

-

Condenser with gas inlet/outlet

-

Nitrogen or Argon gas line with bubbler

-

Ice-water bath

-

500 mL separatory funnel

-

Rotary evaporator

-

Vacuum distillation or flash chromatography setup

Step-by-Step Procedure

A Note on Handling Sodium Hydride: NaH is extremely reactive with water and moisture, producing flammable hydrogen gas which can ignite.[7][8] All handling must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and techniques.[9][10] Ensure a Class D fire extinguisher (for combustible metals) or dry sand is nearby.[7][8]

-